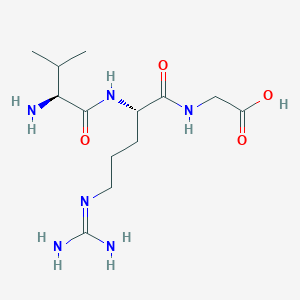
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- is a complex organic compound with a unique structure. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound is characterized by the presence of methoxy groups and a methyl group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under specific conditions to introduce the hexahydro structure. The methoxy groups are then introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes where naphthalene is treated with hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This is followed by methylation reactions to introduce the methoxy groups. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to further reduce any remaining aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms with additional hydrogen atoms, and substituted naphthalene derivatives with halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound with a simpler structure and different reactivity.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative with different chemical properties.
2,6-Dimethoxynaphthalene: A similar compound with methoxy groups but lacking the hexahydro structure.
Uniqueness
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- is unique due to its specific combination of hydrogenation, methoxy, and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
185253-71-8 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(1R,2R)-2,6-dimethoxy-1-methyl-1,2,3,4,5,8-hexahydronaphthalene |
InChI |
InChI=1S/C13H20O2/c1-9-12-6-5-11(14-2)8-10(12)4-7-13(9)15-3/h5,9,13H,4,6-8H2,1-3H3/t9-,13-/m1/s1 |
InChI-Schlüssel |
PTOYYFBLVGGYGI-NOZJJQNGSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](CCC2=C1CC=C(C2)OC)OC |
Kanonische SMILES |
CC1C(CCC2=C1CC=C(C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)

![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
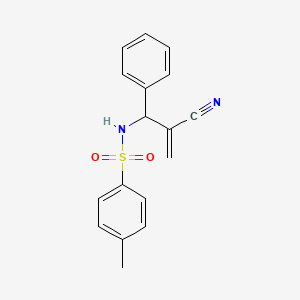
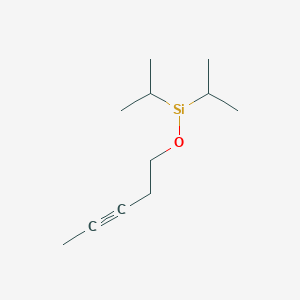
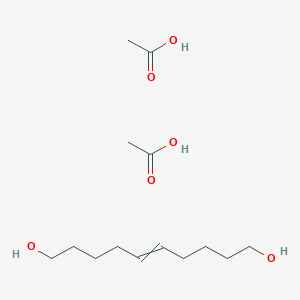
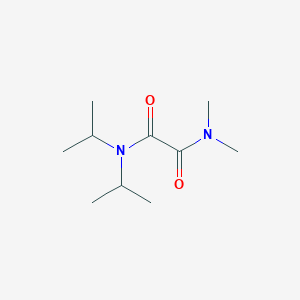
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)

